molecular formula C10H10N2O3 B2877813 2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1343445-19-1

2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No. B2877813
CAS RN: 1343445-19-1
M. Wt: 206.201
InChI Key: SIRBHXFWTMYNFA-UHFFFAOYSA-N
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Description

The compound “2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid” is an organic compound containing a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also contains a carboxylic acid group (-COOH) and a methoxymethyl group (-OCH2CH3), both attached to the benzodiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzodiazole ring with a carboxylic acid group and a methoxymethyl group attached. The exact positions of these groups on the ring would depend on the specific synthesis method used .


Chemical Reactions Analysis

Benzodiazole derivatives, including this compound, are likely to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxylic acid group can participate in reactions such as esterification, and the methoxymethyl group can undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, benzodiazole derivatives are stable compounds. The presence of the carboxylic acid group would likely make this compound acidic, and the methoxymethyl group could make it somewhat polar .

Scientific Research Applications

Biomass-Derived Furans Production

Application Summary: This compound is involved in the transformation of furanic platform molecules, which are crucial in the development of biomass-derived furans . Methods of Application : Utilizing the metabolic diversity of microorganisms, biocatalytic and fermentative methods are employed for the bioconversion of furans . Results and Impact : The process aims to produce molecules that can replace those derived from oil, maintaining durability and resistance characteristics offered by petroleum-based materials .

Steroid Hormone Production

Application Summary: It has been used in the production of steroid hormones from cholesterol. Methods of Application : A recombinant strain of Mycolicibacterium smegmatis was created that expresses the steroidogenesis system of the bovine adrenal cortex. Results and Impact : The recombinant strain produced significant yields of 3-methoxymethyl-pregnenolone, demonstrating its potential in biochemistry applications.

Calcium Probe Development

Application Summary: The compound plays a role in the development of calcium probes. Methods of Application : It aids in the understanding and practical application of calcium probes applied as acetoxymethyl (AM) esters. Results and Impact : This work addresses difficulties experienced when using fluo-3 AM, enhancing the effectiveness of calcium probes.

Electrochemical Methoxymethylation

Application Summary: It is used in a new, green, safe, cost-effective, and highly efficient electrochemical approach for the methoxymethylation of alcohols and phenols. Methods of Application : The process involves an electrochemical reaction that adds methoxymethyl groups to various substrates. Results and Impact : This application represents a significant advancement in the field of electrochemistry, providing a more sustainable method for chemical synthesis.

Organic Syntheses Feedstock

Application Summary: 2-Furoic acid, derived from the oxidation of furfural, is used as a feedstock in organic syntheses . Methods of Application : It can be transformed into dicarboxylic acids and unsubstituted compounds through various chemical reactions . Results and Impact : This application underscores the compound’s versatility and importance in organic chemistry, enabling the synthesis of a wide range of chemicals .

Polymer Chemistry

Application Summary: The compound has been identified for its role in the oxidative scission of methoxymethyl units in polymers. Methods of Application : An oxidation system involving 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl/Cu(NO3)2 is used to cause this reaction. Results and Impact : This discovery highlights the compound’s significance in polymer chemistry, affecting the properties and processing of polymers.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzodiazole derivatives have biological activity and are used in medicinal chemistry . The specific mechanism of action would depend on the biological target of the compound.

Safety and Hazards

As with any chemical compound, handling “2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of benzodiazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as scaffolds for drug discovery . Future research could explore the biological activity of this specific compound and its potential uses in medicine or other fields.

properties

IUPAC Name

2-(methoxymethyl)-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-5-8-11-7-4-2-3-6(10(13)14)9(7)12-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRBHXFWTMYNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(C=CC=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid

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